molecular formula C19H21NO4S B2912031 ethyl 4-[4-(thiophen-2-yl)oxane-4-amido]benzoate CAS No. 877633-59-5

ethyl 4-[4-(thiophen-2-yl)oxane-4-amido]benzoate

Cat. No.: B2912031
CAS No.: 877633-59-5
M. Wt: 359.44
InChI Key: YNFMOOZCLSBVFL-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(thiophen-2-yl)oxane-4-amido]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with an amide-linked tetrahydropyran (oxane) ring and a thiophene moiety. The structure comprises:

  • Ethyl benzoate backbone: A 4-substituted ethyl benzoate group, providing ester functionality critical for solubility and reactivity .
  • Oxane-thiophene unit: A tetrahydropyran ring substituted at the 4-position with a thiophen-2-yl group, introducing sulfur-based aromaticity and conformational rigidity .
  • Esterification of 4-hydroxybenzoate intermediates .
  • Amide coupling using carbodiimide reagents or nucleophilic substitution .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[(4-thiophen-2-yloxane-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-2-24-17(21)14-5-7-15(8-6-14)20-18(22)19(9-11-23-12-10-19)16-4-3-13-25-16/h3-8,13H,2,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFMOOZCLSBVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-thiophen-2-yloxane-4-carbonyl)amino]benzoate typically involves the condensation of thiophene derivatives with benzoic acid derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[4-(thiophen-2-yl)oxane-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

ethyl 4-[4-(thiophen-2-yl)oxane-4-amido]benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-thiophen-2-yloxane-4-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related ethyl benzoate derivatives with variations in heterocyclic substituents, linkage types, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity (IC₅₀ or Notable Data) Key References
Target Compound : Ethyl 4-[4-(thiophen-2-yl)oxane-4-amido]benzoate Benzoate + oxane-thiophene amide ~433 (estimated*) Not reported
I-6230 : Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate Benzoate + pyridazine-phenethylamino 351.4 Not reported (structural analog)
4b : Ethyl 4-[2-(3-chlorobenzamido)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate Benzoate + thiazolidinone-chlorobenzamido 451.9 ALR1 inhibition: IC₅₀ = 0.07 µM
Ethyl 4-(2-amino-2-thioxoethoxy)benzoate Benzoate + thioacetamido 255.3 Not reported (synthetic intermediate)
PYR-41 : Ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate Benzoate + nitrofuran-pyrazolidinedione 413.3 E1 enzyme inhibition (cell-permeable)
UV-2 : Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate Benzoate + formamidine 312.4 UV absorber (material science)

*Estimated based on analogous structures in .

Key Comparison Points:

Heterocyclic Substituents: The target compound’s thiophene-oxane unit contrasts with pyridazine (I-6230), thiazolidinone (4b), and nitrofuran (PYR-41) groups in analogs. Thiophene enhances π-π stacking, while pyridazine and nitrofuran improve electron-deficient character . Oxane provides a rigid, oxygenated scaffold compared to the flexible thiazolidinone in 4b .

Biological Activity: 4b exhibits potent ALR1 inhibition (IC₅₀ = 0.07 µM), suggesting that the thiazolidinone core and chlorobenzamido group are critical for enzyme targeting . PYR-41’s nitrofuran moiety contributes to its role as a proteasome inhibitor, highlighting the impact of electron-withdrawing groups on bioactivity . The target compound’s activity remains uncharacterized but may align with sulfur-containing analogs (e.g., thiophene’s role in drug design ).

Physicochemical Properties: Solubility: Ethyl 4-(dimethylamino)benzoate derivatives show high aqueous solubility due to tertiary amines, whereas thiophene-oxane analogs likely have lower solubility . LogP: Thiophene-containing compounds (e.g., target compound) typically have higher logP (~3–4) compared to pyridazine (I-6230: logP ~2.5) .

Synthetic Routes :

  • The target compound may require multistep synthesis , including oxane ring formation via cyclization and amide coupling, similar to methods in .
  • I-6230 and 4b are synthesized via nucleophilic substitution or Michael addition, respectively .

Biological Activity

Ethyl 4-[4-(thiophen-2-yl)oxane-4-amido]benzoate is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by an ethyl ester linked to a benzoate moiety, which is further substituted with an oxane and thiophene group. The molecular formula can be represented as C17H19N2O3S, indicating the presence of nitrogen, oxygen, and sulfur in its structure.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown potent inhibitory activity against pathogens like Mycobacterium tuberculosis . Given the structural similarities, it is plausible that this compound may also exhibit antimicrobial effects through similar mechanisms.

The precise mechanism of action for this compound remains to be fully elucidated. However, insights can be drawn from related compounds:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit critical enzymes involved in cellular signaling and metabolic pathways .
  • Cell Membrane Disruption : Some derivatives impact bacterial cell membranes, leading to cell lysis and death .

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialBenzothiazole derivativesInhibition of M. tuberculosis growth
AntitumorPyrazole derivativesInhibition of BRAF(V600E), EGFR
Anti-inflammatoryVarious amide derivativesReduction in NO and TNF-α production

Future Directions for Research

Given the preliminary findings regarding the biological activity of structurally related compounds, further research is warranted for this compound. Suggested areas for future investigation include:

  • In Vitro Studies : Conducting detailed assays to evaluate antimicrobial and antitumor efficacy.
  • Mechanistic Studies : Elucidating the molecular interactions and pathways affected by this compound.
  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic potential in animal models.

Q & A

What are the standard synthetic routes for ethyl 4-[4-(thiophen-2-yl)oxane-4-amido]benzoate, and how are intermediates characterized?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the oxane-thiophene intermediate followed by amidation with the benzoate ester derivative. For example, analogous compounds are synthesized via coupling reactions using activating agents (e.g., HATU or DCC) for amide bond formation. Intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring, melting point analysis, FT-IR (to confirm functional groups like amide C=O stretches at ~1650 cm⁻¹), and ¹H-NMR (to verify proton environments). Elemental microanalysis validates purity .

How can researchers optimize the amidation step between the oxane-thiophene intermediate and the benzoate ester to improve yield?

Level: Advanced
Methodological Answer:
Optimization involves adjusting reaction conditions such as solvent choice (e.g., DMF or dichloromethane), stoichiometry of coupling reagents, and temperature control. Catalysts like DMAP or pyridine can enhance reactivity. For instance, in related sulfonamide syntheses, yields improved to 51% by using pyridine as a base and controlling the molar ratio of sulfonyl chloride to amine precursors. Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization further enhances yield .

Which spectroscopic techniques are essential for confirming the structure of this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • ¹H-NMR : Assigns proton signals (e.g., thiophene protons at δ 6.8–7.2 ppm, oxane protons at δ 3.5–4.5 ppm).
  • FT-IR : Identifies amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) carbonyl stretches.
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values.
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ in ESI-MS) .

What strategies are effective in resolving overlapping signals in the ¹H-NMR spectrum of this compound?

Level: Advanced
Methodological Answer:
Overlapping signals (e.g., oxane or aromatic protons) can be resolved using:

  • 2D NMR (COSY, HSQC) : Correlates coupled protons and assigns carbon-proton connectivity.
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange.
  • Deuterated Solvents : Minimizes solvent interference. For example, unresolved C4/C6 carbons in related triazine derivatives were clarified using ¹³C DEPT experiments .

What are the common challenges in the purification of this compound, and how are they addressed?

Level: Basic
Methodological Answer:
Challenges include low solubility in polar solvents and co-elution of byproducts. Solutions:

  • TLC Monitoring : Identifies optimal eluent systems (e.g., ethyl acetate/hexane mixtures).
  • Column Chromatography : Uses silica gel with gradient elution (e.g., 20% → 50% ethyl acetate in hexane).
  • Recrystallization : Ethanol/water mixtures are effective for high-purity crystals .

How can X-ray crystallography be utilized to determine the molecular conformation and hydrogen bonding patterns of this compound?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SXRD) with SHELXL software determines absolute configuration and intermolecular interactions. Crystal growth via slow evaporation (e.g., in ethanol) is critical. For example, SHELX refinement resolved hydrogen bonding in sulfonamide derivatives, revealing planar amide geometries and π-π stacking of thiophene rings .

What role does the thiophene moiety play in the chemical reactivity of this compound?

Level: Basic
Methodological Answer:
The electron-rich thiophene ring enhances electrophilic substitution reactivity (e.g., halogenation or cross-coupling reactions). It also influences electronic properties, as seen in sulfonamide derivatives where thiophene improves solubility in aprotic solvents and stabilizes charge-transfer complexes .

How can researchers investigate the potential biological activity of this compound through in silico and in vitro methods?

Level: Advanced
Methodological Answer:

  • In Silico : Molecular docking (AutoDock Vina) predicts binding affinity to targets like 5-lipoxygenase or prostaglandin synthases.
  • In Vitro : Enzyme inhibition assays (e.g., IC₅₀ determination via spectrophotometry) and cytotoxicity screening (MTT assay on cell lines) validate activity. For example, related triazole-thiadiazines were tested against COX-2 .

What are the documented solubility properties of this compound, and which solvents are recommended for its handling?

Level: Basic
Methodological Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane). Ethanol and acetone are recommended for recrystallization. Solubility tests at 25°C (e.g., 10 mg/mL in DMF) guide experimental design .

What methodologies are employed to analyze discrepancies between experimental and computational spectroscopic data?

Level: Advanced
Methodological Answer:
Discrepancies (e.g., NMR chemical shifts) are addressed by:

  • DFT Calculations : Gaussian software predicts spectra using B3LYP/6-31G(d) basis sets.
  • Benchmarking : Compare computed vs. experimental IR frequencies or ¹³C NMR shifts. Adjustments in solvation models (PCM) or conformational sampling improve alignment .

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